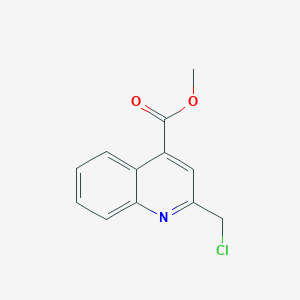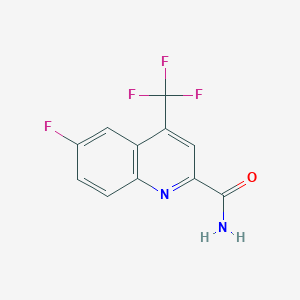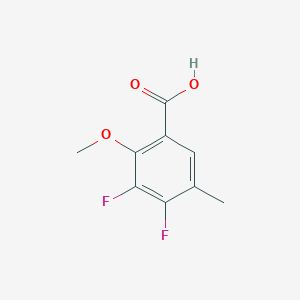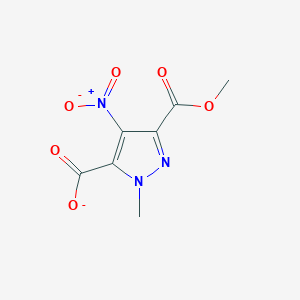
5-Methoxycarbonyl-2-methyl-4-nitropyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxycarbonyl-2-methyl-4-nitropyrazole-3-carboxylate is a chemical compound with the molecular formula C8H8N2O6 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxycarbonyl-2-methyl-4-nitropyrazole-3-carboxylate typically involves the nitration of pyrazole derivatives. One common method starts with the nitration of pyrazole using mixed acids (nitric acid and sulfuric acid) under controlled conditions. The reaction is followed by esterification to introduce the methoxycarbonyl group. The reaction conditions often require careful temperature control and the use of appropriate solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. Continuous-flow nitration and post-processing protocols have been developed to produce 4-nitropyrazole derivatives with high yield and purity. These methods involve continuous quenching, neutralization, extraction, and separation steps to streamline the production process .
化学反応の分析
Types of Reactions
5-Methoxycarbonyl-2-methyl-4-nitropyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds .
科学的研究の応用
作用機序
The mechanism of action of 5-Methoxycarbonyl-2-methyl-4-nitropyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
類似化合物との比較
Similar Compounds
3-Methyl-4-nitropyrazole: Similar in structure but lacks the methoxycarbonyl group.
5-Aminopyrazole-3-carboxylate: Contains an amino group instead of a nitro group.
4-Nitropyrazole: Lacks the methoxycarbonyl and methyl groups.
Uniqueness
5-Methoxycarbonyl-2-methyl-4-nitropyrazole-3-carboxylate is unique due to the presence of both methoxycarbonyl and nitro groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse chemical modifications and applications in various fields .
特性
分子式 |
C7H6N3O6- |
|---|---|
分子量 |
228.14 g/mol |
IUPAC名 |
5-methoxycarbonyl-2-methyl-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C7H7N3O6/c1-9-5(6(11)12)4(10(14)15)3(8-9)7(13)16-2/h1-2H3,(H,11,12)/p-1 |
InChIキー |
CINVTFFWFQPGRN-UHFFFAOYSA-M |
正規SMILES |
CN1C(=C(C(=N1)C(=O)OC)[N+](=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


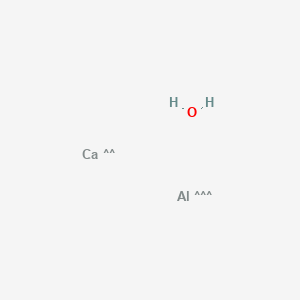

![Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)-](/img/structure/B12335491.png)
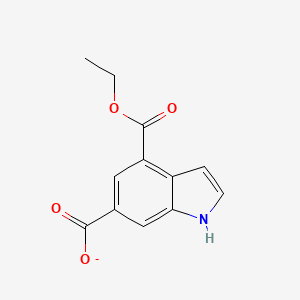
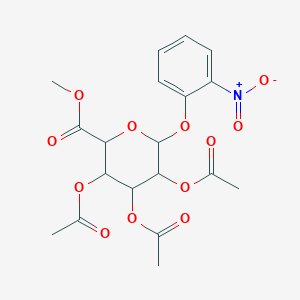
![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12335510.png)
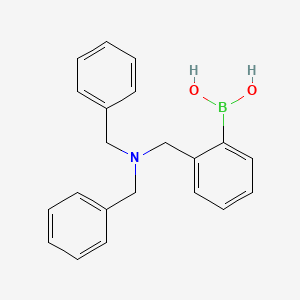
![Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate](/img/structure/B12335528.png)
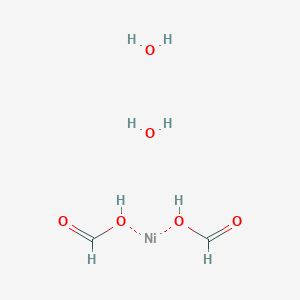
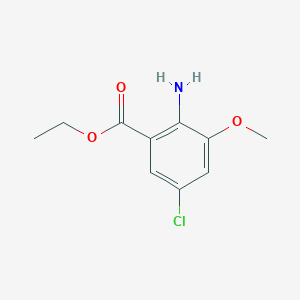
![Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B12335555.png)
